N,N'-Di(1H-indazol-6-yl)thiourea
Description
In medicinal chemistry, the strategy of creating hybrid molecules involves covalently linking two or more distinct pharmacophores, or bioactive molecular scaffolds. The goal is to develop new chemical entities with potentially enhanced biological activity, novel mechanisms of action, or improved pharmacological profiles compared to the individual components.
Thiourea-indazole hybrids are a class of compounds synthesized for investigation in chemical biology and drug discovery. This architecture combines the structural features of two important heterocyclic and functional groups:
Indazole: The indazole (or benzopyrazole) ring is a bicyclic aromatic system that is a prominent scaffold in many biologically active compounds. researchgate.net The indazole nucleus is considered a "privileged structure" as it can bind to a wide variety of biological targets. thieme-connect.de Derivatives of indazole have been investigated for a broad spectrum of pharmacological activities, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antiviral compounds. thieme-connect.declockss.org
Thiourea (B124793): The thiourea moiety is a functional group known for its ability to form strong hydrogen bonds through its N-H protons and sulfur atom. worldbank.org This characteristic allows thiourea derivatives to interact with biological targets such as enzymes and proteins. worldbank.org The thiourea scaffold itself is associated with a range of biological effects, including antimicrobial, antiviral, and antiproliferative activities. worldbank.org
While the specific compound N,N'-Di(1H-indazol-6-yl)thiourea remains uncharacterized in available scientific literature, the principles of hybrid drug design suggest it was likely conceived to explore potential synergistic effects between the indazole and thiourea pharmacophores for therapeutic applications. Further research would be required to synthesize and evaluate its actual biological properties.
Structure
3D Structure
Properties
CAS No. |
7255-94-9 |
|---|---|
Molecular Formula |
C15H12N6S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,3-bis(1H-indazol-6-yl)thiourea |
InChI |
InChI=1S/C15H12N6S/c22-15(18-11-3-1-9-7-16-20-13(9)5-11)19-12-4-2-10-8-17-21-14(10)6-12/h1-8H,(H,16,20)(H,17,21)(H2,18,19,22) |
InChI Key |
OTJWJLLGPAFTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NC3=CC4=C(C=C3)C=NN4)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Di 1h Indazol 6 Yl Thiourea and Its Analogues
General Synthetic Routes for Thiourea (B124793) Derivatives
The formation of the thiourea linkage is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. These methods can be broadly categorized into reactions involving isothiocyanates, one-pot multicomponent reactions, and metal-catalyzed approaches.
Reactions Involving Isothiocyanates and Amines
The most traditional and widely employed method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. nih.gov This reaction is typically straightforward and proceeds with high yields. In the context of N,N'-Di(1H-indazol-6-yl)thiourea, this would involve the synthesis of 6-isothiocyanato-1H-indazole as a key intermediate. This intermediate would then be reacted with 6-amino-1H-indazole to furnish the desired symmetrical thiourea.
The generation of the isothiocyanate intermediate can be achieved through several methods, including the reaction of the corresponding amine with thiophosgene (B130339) or its less hazardous solid equivalents. tandfonline.commdpi.com The reaction of aryl amines with thiophosgene is a classic method to produce aryl isothiocyanates. tandfonline.com
Alternatively, isothiocyanates can be generated in situ from primary amines and carbon disulfide, followed by reaction with another amine to form the thiourea. organic-chemistry.org This approach avoids the isolation of the often volatile and reactive isothiocyanate.
One-Pot Multicomponent Reactions in Thiourea Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like thiourea derivatives from simple starting materials in a single synthetic operation. Several MCRs have been developed for thiourea synthesis.
One such method involves the reaction of an amine, carbon disulfide, and an isocyanide. researchgate.net This three-component reaction provides a direct route to symmetrical thioureas. For the synthesis of this compound, this would entail the reaction of 6-amino-1H-indazole with carbon disulfide in the presence of a suitable isocyanide.
Another one-pot approach involves the reaction of primary amines and carbon disulfide in an aqueous medium, which can lead to the formation of both symmetrical and unsymmetrical thioureas. organic-chemistry.org The use of water as a solvent makes this method environmentally benign.
Metal-Catalyzed Approaches in Thiourea Synthesis
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the formation of thioureas is no exception. While less common than traditional methods, metal-catalyzed approaches offer unique reactivity and selectivity.
Nickel catalysts have been employed in the synthesis of S-aryl-isothiuronium salts from aryl iodides and thiourea, which can be precursors to thiols or potentially thioureas. While not a direct synthesis of N,N'-disubstituted thioureas, this highlights the role of metals in activating C-S bond formation.
More directly, metal complexes have been synthesized from thiourea ligands, indicating the strong coordination ability of the thiourea moiety. mdpi.com While these studies focus on the coordination chemistry, the synthetic methods used to prepare the thiourea ligands themselves often rely on the classical methods mentioned above. The development of direct metal-catalyzed cross-coupling reactions to form the C-N bonds of the thiourea core from suitable precursors remains an area of active research.
Synthetic Strategies for Indazole-Containing Derivatives
The synthesis of the indazole ring system is a critical prerequisite for the preparation of this compound. The key starting material for this target molecule is 6-amino-1H-indazole. Various methods, including classical cyclizations and modern metal-catalyzed reactions, can be employed to construct the indazole core, which can then be functionalized to introduce the required amino group at the 6-position.
Palladium-Catalyzed C-H Amination
Palladium-catalyzed C-H amination has become a powerful strategy for the synthesis of N-heterocycles, including indazoles. These reactions allow for the direct formation of C-N bonds, often with high regioselectivity and functional group tolerance. The intramolecular C-H arylation of pyridine (B92270) derivatives with a palladium catalyst is a related transformation that showcases the utility of this approach for constructing fused heteroaromatic systems. researchgate.net
In the context of indazole synthesis, palladium-catalyzed intramolecular C-H amination of appropriately substituted aryl precursors can provide a direct route to the indazole core. For example, the palladium-catalyzed N-arylation of unsymmetric imidazoles has been extensively studied and demonstrates the power of this approach for constructing C-N bonds to nitrogen heterocycles. researchgate.net Similar strategies could be envisioned for the synthesis of indazoles.
Copper-Mediated Cyclization and C-H Activation
Copper-catalyzed reactions have a long history in the synthesis of nitrogen-containing heterocycles and have been successfully applied to the construction of indazoles. These methods often involve intramolecular cyclization reactions.
One notable approach is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.govbeilstein-journals.org This method provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles and could be adapted for the synthesis of other substituted indazoles. The use of readily available ortho-chloroaryl precursors makes this an attractive strategy. nih.govbeilstein-journals.org
Furthermore, copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading has been reported, highlighting the efficiency of these systems. nih.gov These copper-mediated cyclizations often proceed under mild conditions and tolerate a range of functional groups, making them suitable for the synthesis of complex molecules.
Iodine-Mediated Aryl C-H Amination
Iodine-mediated C-H amination represents a powerful tool in organic synthesis for the formation of C-N bonds directly from C-H bonds, offering an alternative to traditional cross-coupling reactions. While not yet explicitly reported for the synthesis of this compound, the principles of this methodology could be adapted for its preparation or the synthesis of its analogues.
One relevant application of iodine in this context is the catalyzed guanylation of primary amines using N,N'-di-Boc-thiourea, where molecular iodine or a catalytic amount of iodine with an oxidant like tert-butyl hydroperoxide (TBHP) facilitates the reaction. researchgate.netrsc.org This process involves the desulfurization of the thiourea to form a carbodiimide (B86325) intermediate, which is then attacked by an amine to yield a guanidine. researchgate.net Although the goal here is the retention of the thiourea sulfur, related iodine-catalyzed oxidative cross-coupling reactions have been developed to form sulfenamides from thioureas and amines without desulfurization. researchgate.net
A hypothetical approach for N,N'-diaryl thiourea synthesis could involve the iodine-mediated reaction of an indazole C-H bond with a suitable nitrogen source linked to a thiocarbonyl group. More plausibly, iodine could be used to catalyze the coupling of 6-aminoindazole with a thiourea-like precursor. For instance, iodine-catalyzed oxidative cross-coupling of thioureas and amines proceeds via a proposed radical pathway, demonstrating the feasibility of forming C-N bonds under these conditions. researchgate.net
| Reagent System | Reaction Type | Potential Application | Ref |
| I₂ / TBHP | Guanylation of amines with N,N'-di-Boc-thiourea | Formation of C-N bond via carbodiimide intermediate | researchgate.netrsc.org |
| I₂ / TBHP | Oxidative cross-coupling of thioureas and amines | Synthesis of sulfenamides (C-N bond formation without desulfurization) | researchgate.net |
Ring Closure and Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for synthesizing aryl-substituted compounds. This strategy is particularly relevant for preparing this compound, where a nucleophile displaces a leaving group on an aromatic ring. The reaction typically requires the aromatic ring to be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.comimperial.ac.uk
An SNAr approach to the target molecule could involve two main pathways:
Reaction of 6-haloindazole with a thiourea equivalent: A suitably activated 6-halo-1H-indazole (e.g., 6-fluoro- or 6-chloro-1H-indazole, particularly if further activated by an electron-withdrawing group) could react with a source of the thiourea anion or a protected thiourea nucleophile.
Reaction of 6-aminoindazole as a nucleophile: 6-Amino-1H-indazole can act as the nucleophile, attacking an activated aryl halide that contains a thiocarbonyl precursor. More directly, two equivalents of 6-amino-1H-indazole could react with a thiocarbonyl transfer agent like thiophosgene, where the second step of the reaction involves the aminoindazole acting as a nucleophile towards an intermediate isothiocyanate in a process analogous to an SNAr reaction at the carbonyl carbon.
KOH/DMSO has been shown to be an effective system for promoting C-N bond formation via SNAr between chloroarenes or fluoroarenes and indoles or carbazoles under transition metal-free conditions, a strategy that could be adapted for N-arylation of the indazole nitrogen or for forming the thiourea bridge. mdpi.com
Specific Considerations for this compound Synthesis
The direct synthesis of the title compound relies on established methods for creating symmetrical diaryl thioureas, starting from the corresponding arylamine, in this case, 6-amino-1H-indazole.
Chemical Reactions Leading to the this compound Scaffold
The most direct and widely employed method for synthesizing symmetrical N,N'-diaryl thioureas is the reaction of two equivalents of an arylamine with one equivalent of a thiocarbonyl transfer agent. The synthesis of the necessary precursor, 6-amino-1H-indazole, can be achieved via the reduction of 6-nitro-1H-indazole, which is commercially available or can be synthesized. nih.gov
Two primary thiocarbonylating agents are commonly used for this transformation:
Thiophosgene (CSCl₂): This highly reactive electrophile reacts with one equivalent of 6-aminoindazole to form an intermediate 1H-indazol-6-yl-isothiocyanate. This intermediate then rapidly reacts with a second equivalent of 6-aminoindazole to afford the final this compound product. The reaction is typically carried out in a suitable solvent like benzene (B151609) or chloroform, often in the presence of a mild base to neutralize the HCl byproduct. mdpi.comresearchgate.net
1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is a safer, solid alternative to thiophosgene. The reaction proceeds by treating TCDI with two equivalents of 6-aminoindazole in a solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). nih.gov The reaction can be heated to ensure completion. nih.gov This method has been successfully used to prepare analogous N,N'-bis(2-dialkylaminophenyl)thioureas. nih.gov
| Thiocarbonyl Reagent | Key Features | Typical Conditions | Ref |
| Thiophosgene (CSCl₂) | Highly reactive, generates HCl byproduct | Benzene or chloroform, often with a base (e.g., triethylamine) | mdpi.comresearchgate.net |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Safer, solid reagent, byproduct is imidazole (B134444) | Dichloromethane or THF, often with heating | nih.gov |
Purification and Characterization Methodologies (e.g., Spectroscopic Techniques, Crystallography)
Following the synthesis, this compound must be purified and its structure unequivocally confirmed.
Purification: The crude product, being a solid, is typically purified by recrystallization or column chromatography. A common purification procedure involves washing the crude reaction mixture with water to remove any water-soluble byproducts (like imidazole hydrochloride if TCDI is used). nih.gov The organic layer is then dried and the solvent evaporated. nih.gov Recrystallization can be achieved by dissolving the solid in a minimum amount of a moderately polar solvent (e.g., dichloromethane or THF) and then inducing precipitation by the slow addition of a non-polar solvent like diethyl ether, pentane, or hexane. nih.gov If necessary, column chromatography on silica (B1680970) gel can be employed for further purification.
Characterization: A combination of spectroscopic techniques is used to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. nih.gov The ¹H NMR spectrum would show characteristic signals for the indazole aromatic protons and the N-H protons of the thiourea linkage. The N-H protons typically appear as a broad singlet in the downfield region. utm.my The ¹³C NMR spectrum would show a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-200 ppm, in addition to the signals for the indazole ring carbons. nih.gov 2D NMR techniques like HMQC and HMBC can be used for unambiguous assignment of all proton and carbon signals. researchgate.net
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. The spectrum would be expected to show characteristic stretching vibrations for N-H bonds (around 3100-3400 cm⁻¹), C=N bonds of the indazole ring, and the C=S bond of the thiourea group (typically around 1200-1300 cm⁻¹). utm.my
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass of the molecular ion. nih.gov
X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be performed if suitable crystals can be grown. nih.govresearchgate.net This technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry. nih.gov
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S), which can be compared to the calculated values based on the molecular formula to support the compound's purity and identity. mdpi.com
| Technique | Information Provided | Expected Observations for this compound | Ref |
| ¹H NMR | Proton environment and connectivity | Signals for indazole aromatic protons, broad singlet for N-H protons | utm.myresearchgate.net |
| ¹³C NMR | Carbon skeleton | Signal for C=S carbon (180-200 ppm), signals for indazole carbons | nih.gov |
| FTIR | Functional groups | N-H, C=N, and C=S stretching vibrations | utm.my |
| HRMS | Molecular formula confirmation | Accurate mass of the molecular ion [M+H]⁺ or [M]⁺ | nih.gov |
| X-ray Crystallography | 3D molecular structure | Precise bond lengths, bond angles, and crystal packing | nih.govresearchgate.net |
| Elemental Analysis | Elemental composition | %C, %H, %N, %S consistent with C₁₅H₁₂N₆S | mdpi.com |
Biological Activities and Molecular Interactions of N,n Di 1h Indazol 6 Yl Thiourea Derivatives
In Vitro Evaluation Methodologies
Assays for Cell Growth Inhibition and Antiproliferative Activity
The antiproliferative activity of thiourea (B124793) derivatives, including those with an indazole scaffold, is commonly evaluated using colorimetric assays such as the Sulforhodamine B (SRB) and MTT assays. These methods provide a quantitative measure of cell growth inhibition and cytotoxicity against various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is measured to determine the number of viable cells. Numerous studies have employed the MTT assay to screen the antiproliferative effects of novel thiourea derivatives against a panel of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and lung (A549). researchgate.netnih.gov For instance, certain nicotinamide (B372718) derivatives incorporating a pyridinethione moiety have been evaluated for their activity against HCT-116, HepG-2, and MCF-7 cancer cells using this method. nih.gov
The Sulforhodamine B (SRB) assay is another robust and sensitive method used to determine cell density based on the measurement of cellular protein content. It involves fixing the cells and then staining them with the SRB dye. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. This assay has been utilized to evaluate the in vitro antiproliferative activity of various compounds, including 6-substituted amino-1H-indazole derivatives, against human cancer cell lines. researchgate.net
The results from these assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate greater potency. For example, a study on N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a 6-aminoindazole derivative, reported a potent antiproliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). researchgate.net Similarly, N,N'-diarylthiourea derivatives have been shown to suppress the growth of MCF-7 breast cancer cells, with one compound exhibiting an IC50 value of 338.33 ± 1.52 µM. mdpi.com
Table 1: Examples of Antiproliferative Activity of Indazole and Thiourea Derivatives
| Compound/Derivative Class | Assay | Cell Line(s) | Reported Activity (IC50) |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | SRB | HCT116 | 0.4 ± 0.3 μM researchgate.net |
| N,N'-Diarylthiourea derivative | MTT | MCF-7 | 338.33 ± 1.52 µM mdpi.com |
| Nicotinamide derivatives | MTT | HCT-116, HepG-2, MCF-7 | Dose-dependent suppression nih.gov |
| 3-(Trifluoromethyl)phenylthiourea analogs | Not specified | SW480, SW620, PC3, K-562 | IC50 ≤ 10 µM nih.gov |
This table is for illustrative purposes and includes data on broader classes of thiourea and indazole derivatives to demonstrate the application of the assays.
Enzymatic Inhibition Assays
The biological activity of N,N'-Di(1H-indazol-6-yl)thiourea and its derivatives often stems from their ability to inhibit specific enzymes. A variety of enzymatic inhibition assays are employed to elucidate these interactions.
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer. nih.gov Thiourea derivatives have been investigated as kinase inhibitors. nih.gov For example, thiazole (B1198619) derivatives containing a thiourea moiety have been synthesized and shown to inhibit B-RAFV600E kinase at nanomolar concentrations. nih.gov The inhibitory activity is typically determined by measuring the reduction in the phosphorylation of a substrate by the target kinase in the presence of the test compound.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by bacteria like Helicobacter pylori. Thiourea derivatives are known to be potent urease inhibitors. nih.govnih.gov The inhibitory activity is commonly assessed by measuring the amount of ammonia (B1221849) produced from urea, often using the indophenol (B113434) method. A study on a series of N,N'-disubstituted thioureas reported IC50 values ranging from 5.53 ± 0.02 to 91.50 ± 0.08 μM, with many compounds being more potent than the standard inhibitor, thiourea (IC50 = 21.00 ± 0.11 μM). nih.gov Kinetic studies are also performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov
Glycosidase/Amylase Inhibition: α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Thiourea derivatives have been evaluated for their inhibitory effects on these enzymes. nih.govresearchgate.netdergipark.org.tr The assays typically involve incubating the enzyme with its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and measuring the release of the product (e.g., p-nitrophenol) spectrophotometrically. For example, certain d-glucose-conjugated thioureas containing a pyrimidine (B1678525) ring have shown promising inhibitory activity against both α-amylase and α-glucosidase. nih.gov
Table 2: Examples of Enzymatic Inhibition by Thiourea Derivatives
| Enzyme Target | Derivative Class | Reported IC50/Inhibition |
| Urease | N,N'-disubstituted thioureas | 5.53 ± 0.02 to 91.50 ± 0.08 μM nih.gov |
| α-Amylase | d-glucose-conjugated thioureas | IC50 of 9.72 ± 0.34 μM for compound 8k nih.gov |
| α-Glucosidase | d-glucose-conjugated thioureas | IC50 of 9.73 ± 0.72 μM for compound 8j nih.gov |
| B-RAFV600E Kinase | Thiazole derivatives with thiourea | Nanomolar concentrations nih.gov |
This table provides examples from the broader class of thiourea derivatives to illustrate the types of enzymatic inhibition observed.
Antimicrobial and Antiprotozoal Screening
Thiourea derivatives, including those bearing an indazole moiety, have demonstrated a wide spectrum of antimicrobial and antiprotozoal activities.
Antimicrobial Screening: The antimicrobial properties of these compounds are typically evaluated against a panel of Gram-positive and Gram-negative bacteria and fungal strains. mdpi.comresearchgate.netnih.govresearchgate.net The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth. mdpi.comresearchgate.net For instance, some novel thiourea derivatives have shown excellent activity against various bacteria with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL. nih.gov Metal complexes of thiourea derivatives have also been synthesized and screened for their antibacterial and antifungal activities. mdpi.comresearchgate.net
Antiprotozoal Screening: Indazole derivatives have been investigated for their activity against various protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov The in vitro activity is typically assessed by determining the concentration of the compound that inhibits parasite growth by 50% (IC50). Studies have shown that 2-phenyl-2H-indazole derivatives can exhibit potent antiprotozoal activity, with some compounds having IC50 values less than 0.050 μM against E. histolytica. nih.gov The presence of electron-withdrawing groups on the phenyl ring has been found to enhance the antiprotozoal activity. nih.gov
Table 3: Antimicrobial and Antiprotozoal Activity of Indazole and Thiourea Derivatives
| Activity | Organism(s) | Derivative Class | Reported Activity |
| Antimicrobial | Gram-positive and Gram-negative bacteria, Aspergillus flavus | Novel thiourea derivatives | MIC: 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL nih.gov |
| Antiprotozoal | Entamoeba histolytica | 2-Phenyl-2H-indazole derivatives | IC50 < 0.050 μM nih.gov |
This table illustrates the range of antimicrobial and antiprotozoal activities observed for these classes of compounds.
Antioxidant Activity Assessment
The antioxidant potential of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netresearchgate.nethueuni.edu.vnwisdomlib.org
The DPPH assay is a simple and widely used method to assess the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound. researchgate.nethueuni.edu.vn The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. For example, some thiourea derivatives have shown significant DPPH scavenging activity. researchgate.nethueuni.edu.vn Other methods, such as the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging assay, are also employed to provide a more comprehensive assessment of antioxidant capacity. researchgate.nethueuni.edu.vnwisdomlib.org
Molecular Mechanisms of Action and Target Engagement
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.
Inhibition of Key Biological Pathways
Cell Cycle Progression: Several thiourea derivatives have been shown to exert their antiproliferative effects by interfering with the cell cycle. mdpi.com The cell cycle is a series of events that leads to cell division and replication. Disruption of this process can lead to cell cycle arrest and apoptosis (programmed cell death). Flow cytometry analysis is commonly used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). For instance, a diarylthiourea derivative was found to induce cell cycle arrest in the S phase in MCF-7 breast cancer cells. mdpi.com Similarly, a 6-aminoindazole derivative was shown to cause G2/M cell cycle arrest in human colorectal cancer cells. researchgate.net Another study on spiro[quinoline-4,2'- nih.govresearchgate.nethueuni.edu.vnthiadiazol]-5'-yl) acetamide (B32628) derivatives demonstrated that they induced cell death in MCF-7 cells via G2/M phase cell cycle arrest. researchgate.net
Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Some thiourea derivatives have been reported to possess anti-angiogenic properties. mdpi.com These compounds can inhibit angiogenesis by targeting key molecules involved in this pathway, such as vascular endothelial growth factor (VEGF) and its receptors. The inhibition of angiogenesis can be evaluated using various in vitro assays, such as the tube formation assay, where endothelial cells are cultured on a basement membrane matrix and their ability to form capillary-like structures is assessed. Dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors with anti-angiogenic activity. nih.gov
Modulation of Protein Kinases (e.g., EGFR, HER-2, Pim Kinases, FGFR, RTKs)
Derivatives of the indazole-thiourea core structure have demonstrated significant activity as modulators of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
Research has shown that novel pyrazole-based urea and thiourea derivatives can act as multi-target inhibitors, affecting key kinases involved in cancer progression. These compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR) in both its wild-type (WT) and mutant (T790M) forms, and other Receptor Tyrosine Kinases (RTKs). nih.govnih.gov The pyrazole (B372694) scaffold, a close relative of indazole, is recognized as a key component in various protein kinase inhibitors. nih.gov
Specifically, certain indazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR). nih.gov One study identified 1H-indazole-based derivatives that inhibited FGFR1-3 with IC50 values ranging from 0.8 to 90 μM. acs.org Another series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and found to be highly effective inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in cell mitosis. researchgate.net One of these derivatives, compound K22, exhibited remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM. researchgate.net
Table 1: Inhibition of Protein Kinases by Indazole-Thiourea Derivatives and Related Compounds
| Compound Class/Derivative | Target Kinase(s) | Potency (IC50) | Reference |
| Pyrazole-based Urea/Thiourea Derivatives | VEGFR-2, EGFR (WT & T790M) | Not specified in abstract | nih.gov |
| 1H-Indazole-based Derivatives | FGFR1-3 | 0.8–90 μM | acs.org |
| N-(1H-indazol-6-yl)benzenesulfonamide (Compound K22) | PLK4 | 0.1 nM | researchgate.net |
Interaction with Enzymes (e.g., Topoisomerases, Carbonic Anhydrase, Sirtuins)
The interaction of this compound derivatives extends to other critical enzyme families beyond kinases.
Carbonic Anhydrase: Thiourea derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Certain sulfonamide-substituted thiourea derivatives have been screened against human carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII). While sulfonamide-based compounds are well-known for their potent inhibition by binding to the catalytic zinc ion, thiourea derivatives also show significant biological activity. For instance, some sulphonyl thiourea compounds were found to be potent inhibitors of hCA I, II, IX, and XII isoforms.
Sirtuins: Thiourea-based compounds have been designed as inhibitors of Sirtuins (SIRTs), a class of histone deacetylase enzymes implicated in cancer. Molecular docking and cytotoxicity studies on newly synthesized thiourea derivatives revealed their potential as SIRT inhibitors, with some compounds showing cytotoxic activity against colon cancer cells in the single-digit micromolar range.
Topoisomerases: While direct studies on this compound are limited, related structures containing sulfonamide and thiourea moieties have been noted for their potential to inhibit enzymes like topoisomerase II.
Table 2: Enzyme Inhibition by Thiourea Derivatives
| Derivative Class | Target Enzyme | Activity/Potency | Reference |
| Sulfonamide-substituted Thioureas | Carbonic Anhydrases (hCA II, IX, XII) | Potent inhibition observed | |
| Sulphonyl Thioureas | Carbonic Anhydrases (hCA I, II, IX, XII) | Significant dual inhibitory activity | |
| Thiourea-based Compounds | Sirtuins (SIRTs) | IC50 in single-digit micromolar range | |
| Sulfonamide/Thiourea Derivatives | Topoisomerase II | Noted as a potential target |
Ligand-Receptor Binding and Allosteric Modulation
Derivatives containing the 1H-indazol-6-yl moiety have been identified as effective allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site to modify the receptor's activity.
One study reported the discovery of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). These compounds demonstrated excellent potency and selectivity. Similarly, diarylureas, which share a structural motif with the target compound, have been developed as allosteric modulators of the cannabinoid CB1 receptor. These modulators can alter the receptor's response to endogenous ligands without having intrinsic activity themselves.
DNA Binding
The interaction with DNA is a key mechanism for many therapeutic agents. While direct evidence for this compound is not extensively documented, studies on related heterocyclic compounds suggest potential mechanisms. Anticancer drugs typically bind to DNA through non-covalent interactions such as intercalation (inserting between base pairs), groove binding (fitting into the major or minor groove), or electrostatic attraction. researchgate.net
For example, studies on other heterocyclic derivatives have shown that they can bind to DNA. Some compounds are observed to cause a shift in the DNA's absorption spectrum, which can indicate an interaction between the compound's chromophores and the DNA bases, potentially through intercalation. researchgate.net Other mechanisms, such as minor groove binding, have also been identified for different heterocyclic structures that act as topoisomerase IIα inhibitors. These findings suggest that indazole-thiourea derivatives could potentially interact with DNA, although the specific mode of binding would require further investigation.
Induction of Apoptosis
A significant anticancer mechanism for many compounds is the induction of programmed cell death, or apoptosis. Several studies have confirmed that indazole-based derivatives are capable of triggering this process in cancer cells.
One study found that a derivative, N‐[4‐(1H‐Indazol‐6‐yl)pyrimidin‐2‐yl]benzene‐1,3‐diamine (6l), induced mitochondria-mediated apoptosis and caused cell cycle arrest in the G2/M phase in nasopharyngeal carcinoma cells. nih.gov Similarly, research on N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed it to be a potent anticancer compound that induces apoptosis. Other indazole-based compounds have also been reported to induce apoptosis through mitochondrial pathways. acs.org Furthermore, a highly potent PLK4 inhibitor derived from N-(1H-indazol-6-yl)benzenesulfonamide was also found to induce apoptosis in breast cancer cells. researchgate.net
Table 3: Apoptosis Induction by Indazole Derivatives
| Derivative | Cell Line | Mechanism | Reference |
| N‐[4‐(1H‐Indazol‐6‐yl)pyrimidin‐2‐yl]benzene‐1,3‐diamine | SUNE1 (Nasopharyngeal Carcinoma) | Mitochondria-mediated apoptosis, G2/M arrest | nih.gov |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (Hypopharyngeal Carcinoma) | Induces apoptosis | |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | MCF-7 (Breast Cancer) | Induces apoptosis | researchgate.net |
| Indazole-thiourea derivatives | Various cancer cells | Mitochondrial pathway apoptosis, G/M phase arrest | acs.org |
Selectivity Profile Against Non-Target Cell Lines or Enzymes
An essential aspect of drug development is ensuring that a compound is selective for its target, minimizing effects on healthy, non-target cells and enzymes. Derivatives of this compound have shown promising selectivity profiles in various studies.
For instance, the 6-aminoindazole derivative N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited potent antiproliferative activity against a human colorectal cancer cell line (HCT116) while being non-cytotoxic to normal lung fibroblast cells (MRC5) at high concentrations (IC50 >100 μM). Similarly, a series of pyrazole-based urea/thiourea derivatives showed a good safety profile against the normal cell line F180. nih.gov
In another study, novel 1,3-dimethyl-6-amino indazole derivatives were evaluated against cancer cell lines and human dental pulp stem cells (HDPSC), indicating an assessment of selectivity. Furthermore, certain 6‐(pyrimidin‐4‐yl)‐1H‐indazole derivatives demonstrated potent antiproliferative activities against human nasopharyngeal carcinoma cell lines with lower nephrotoxicity than the standard chemotherapy drug cisplatin. nih.gov The most potent and selective thiourea derivatives from another series also underwent toxicity profiling against normal cell lines (BHK-21 and HEK-293 T), confirming their safety at effective concentrations.
Table 4: Selectivity Profile of Indazole-Thiourea Derivatives and Related Compounds
| Compound/Derivative | Non-Target Cell Line | Finding | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | MRC5 (Normal Lung Fibroblast) | Non-cytotoxic (IC50 > 100 μM) | |
| Pyrazole-based Urea/Thiourea Derivatives | F180 (Normal Cell Line) | Good safety profile | nih.gov |
| 6‐(pyrimidin‐4‐yl)‐1H‐indazole Derivatives | Normal tissues (in vivo) | Lower nephrotoxicity than cisplatin | nih.gov |
| Potent and Selective Thiourea Derivatives | BHK-21 and HEK-293 T (Normal Cell Lines) | Safe toxicity profiling |
Computational and Theoretical Studies for N,n Di 1h Indazol 6 Yl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule from first principles. These methods are invaluable for understanding molecular structure, stability, and reactivity before undertaking laborious and costly synthesis and experimental testing.
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. arxiv.org By optimizing the molecular geometry, DFT can predict key structural parameters such as bond lengths and angles with high accuracy, often showing good correlation with experimental data from X-ray diffraction. sciensage.info For a molecule like N,N'-Di(1H-indazol-6-yl)thiourea, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed three-dimensional model of its lowest energy conformation. researchgate.net
Beyond structural optimization, DFT is used to determine crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole rings and the sulfur atom of the thiourea (B124793) group, indicating these are potential sites for electrophilic attack or hydrogen bonding.
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents expected values based on studies of similar thiourea and indazole derivatives.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.7 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment (μ) | ~ 4.5 Debye | Measures molecular polarity researchgate.net |
Gauge-Invariant Atomic Orbital (GIAO) Calculations for Spectroscopic Correlation
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net This technique, often employed in conjunction with DFT (e.g., GIAO-DFT), allows for the prediction of ¹H and ¹³C NMR spectra. nih.gov By comparing the theoretically calculated chemical shifts with those obtained from experimental NMR spectroscopy, researchers can confirm or elucidate the molecular structure of newly synthesized compounds. mdpi.com
For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. nih.gov A strong correlation between the calculated and experimental spectra would provide high confidence in the assigned structure. Discrepancies, on the other hand, might suggest the presence of different tautomers, conformers, or unexpected intermolecular interactions in solution. researchgate.net This method is particularly valuable for complex heterocyclic systems where spectral assignment can be challenging.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that model the interaction between a small molecule (a ligand) and a macromolecular target, typically a protein or nucleic acid. These methods are central to drug discovery for predicting how a potential drug might bind to its biological target and for understanding its mechanism of action.
Prediction of Binding Conformation and Interactions with Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding energy or docking score. mdpi.comnih.gov Studies on various thiourea derivatives have shown their potential to inhibit enzymes like tyrosinase, DNA gyrase, and NUDIX hydrolase type 5 (NUDT5). mdpi.commdpi.comnih.gov
For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The simulation would explore various conformations and orientations to find the most stable binding pose. The results would detail the specific interactions, such as hydrogen bonds, pi-alkyl, and pi-sigma interactions, between the ligand and the amino acid residues of the protein. mdpi.com For instance, the thiourea moiety is a known hydrogen bond donor and acceptor, while the indazole rings can participate in hydrophobic and pi-stacking interactions.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to illustrate typical docking results.
| Parameter | Result | Details |
|---|---|---|
| Target Protein | Tyrosine Kinase (e.g., VEGFR2) | A common target for indazole-containing inhibitors |
| Binding Energy | -8.5 kcal/mol | Indicates strong, favorable binding affinity researchgate.net |
| Key H-Bond Interactions | Cys919, Asp1046 | Thiourea sulfur and indazole nitrogen atoms acting as acceptors/donors |
| Hydrophobic Interactions | Val848, Leu840, Phe1047 | Indazole rings fitting into a hydrophobic pocket |
Elucidation of Action Mechanisms at the Molecular Level
Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability and dynamics of the ligand-protein complex over time. ampp.org MD simulations provide a more realistic model by treating the system as dynamic, allowing atoms to move and vibrate in a simulated aqueous environment. acs.org Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov
A stable RMSD value for the ligand within the binding site over the course of the simulation (e.g., 100 nanoseconds) suggests a stable and persistent interaction. nih.gov RMSF analysis highlights which parts of the protein and ligand are flexible and which are rigid. These simulations can confirm that the key interactions predicted by docking are maintained, providing stronger evidence for the proposed binding mode and mechanism of action. nih.govacs.org
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govbohrium.com
Web-based platforms like SwissADME and ADMETlab are commonly used to calculate physicochemical descriptors and predict ADMET properties. researchgate.netnih.govmdpi.com These tools assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to identify compounds with properties favorable for oral bioavailability. Key parameters evaluated include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.gov
Predictions for this compound would likely indicate good oral bioavailability based on its structural features. The indazole and thiourea moieties are common in known drugs. Additionally, these tools can predict potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which is critical for avoiding drug-drug interactions, or the likelihood of penetrating the blood-brain barrier. mdpi.com
Table 3: Illustrative In Silico Drug-Likeness and Pharmacokinetic Predictions for this compound This table presents predicted values based on standard in silico models like SwissADME.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 322.38 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3.1 | Optimal range for absorption |
| H-Bond Donors | 4 | Compliant with Lipinski's Rule (≤5) |
| H-Bond Acceptors | 5 | Compliant with Lipinski's Rule (≤10) |
| TPSA | 104.9 Ų | Predicts good intestinal absorption nih.gov |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of molecules with the highest potential.
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally related thiourea and indazole derivatives. These studies provide a framework for understanding which molecular descriptors are likely to be significant for the biological activity of this compound.
Detailed Research Findings
Research on various thiourea derivatives has consistently highlighted the importance of several classes of molecular descriptors in defining their bioactivity. These often include electronic, steric, and hydrophobic parameters.
Another QSAR investigation into sulfur-containing thiourea derivatives with anticancer activity identified mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP) as key predictors of cytotoxicity. nih.gov The presence of specific bonds, such as C-N, was also found to be an essential factor. nih.gov These findings imply that for this compound, its molecular size, electronic properties, and lipophilicity are probably crucial determinants of its activity.
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), on related heterocyclic compounds provide three-dimensional insights into the structure-activity relationship. For example, a 3D-QSAR study on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea (B33335) derivatives as kinase inhibitors showed that steric, electrostatic, and hydrophobic fields were significant in predicting inhibitory activity. nih.gov This underscores the importance of the 3D shape and the distribution of electronic and hydrophobic properties around the molecular scaffold for effective interaction with a biological target.
Based on these related studies, a hypothetical QSAR model for a series of N,N'-di(indazolyl)thiourea derivatives might involve the descriptors summarized in the table below.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity of this compound |
| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions and hydrogen bonding with the target protein. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket of the target. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Predictive models built upon such descriptors can be used to virtually screen libraries of related compounds and to guide the design of new analogs of this compound with potentially enhanced activity. The goal of these predictive models is to refine the "hit-to-lead" and "lead optimization" phases of drug development by focusing synthetic efforts on the most promising candidates.
Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Pathways for Thiourea-Indazole Conjugates
The development of efficient and versatile synthetic methodologies is crucial for generating a diverse library of thiourea-indazole conjugates for biological screening. Current strategies often rely on multi-step sequences. For instance, a common approach involves the synthesis of a 6-aminoindazole intermediate, which is then reacted with a thiocarbonyl source to form the thiourea (B124793) bridge.
Future research could focus on developing more streamlined and efficient synthetic routes. This includes:
Transition-Metal Catalysis: The use of transition-metal-catalyzed reactions, such as those employing copper or palladium, could enable novel C-H activation and annulation sequences to construct the functionalized indazole core in fewer steps. nih.govresearchgate.net
One-Pot Reactions: Designing one-pot procedures where the indazole ring formation and subsequent coupling with the thiourea moiety occur sequentially without isolating intermediates would significantly improve efficiency and yield.
Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.
Novel Reagents: Investigating new thiocarbonylating agents beyond common reagents like thiophosgene (B130339) or isothiocyanates could provide access to novel structural analogues and improve reaction conditions.
A generalized synthetic scheme for indazole derivatives often starts with a substituted precursor, such as 6-bromoindazole. nih.gov This precursor can undergo various transformations, including protection of the indazole nitrogen, followed by coupling reactions like the Sonogashira coupling to introduce new functionalities. nih.gov Subsequent deprotection and conversion of a functional group to an amine would yield the necessary precursor for thiourea formation.
Advanced Structure-Activity Relationship and Rational Design for Optimized Analogues
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of N,N'-Di(1H-indazol-6-yl)thiourea. This involves systematically modifying the structure and evaluating the impact on biological activity. Rational drug design, aided by computational modeling, can guide these modifications to maximize potency and selectivity while minimizing off-target effects. nih.govhanyang.ac.kr
Key areas for SAR exploration include:
Indazole Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) at different positions on the indazole ring can significantly influence lipophilicity, electronic properties, and steric interactions with the target protein. nih.gov Quantitative structure-activity relationship (QSAR) analysis can reveal that hydrophobic and electron-withdrawing groups are often favorable for binding affinity. nih.gov
Thiourea Linker Modification: The N,N'-disubstituted thiourea linker is critical for activity. Modifications such as replacing it with a urea (B33335), guanidine, or other bioisosteres can alter hydrogen bonding capabilities and conformational flexibility. researchgate.net
Symmetry and Asymmetry: While the parent compound is symmetrical, designing asymmetrical analogues, where the two indazole rings have different substitution patterns, could lead to improved selectivity and interaction with the target binding site.
Computational Docking: Molecular docking studies can predict the binding modes of analogues within the active site of a target protein. hanyang.ac.kr This allows for the rational design of new derivatives with enhanced interactions, such as additional hydrogen bonds or hydrophobic contacts, before undertaking their synthesis. nih.gov For example, structure-guided design has been successfully used to develop potent kinase inhibitors based on the 1H-indazole scaffold. nih.govresearchgate.net
Investigation of New Biological Targets and Pathways
The structural motifs of indazole and thiourea are associated with a wide spectrum of biological activities, suggesting that this compound and its analogues could modulate multiple biological targets and pathways. nih.govmdpi.com While initial studies might focus on known targets, future research should aim to uncover novel mechanisms of action.
Potential biological targets and pathways for investigation include:
Protein Kinases: Indazole derivatives are well-known as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. researchgate.net Targets include EGFR, VEGFR-2, BRAF, c-Kit, PDGFRβ, FLT3, and PLK4. nih.govnih.govresearchgate.net
Apoptosis Induction: The compound could be investigated for its ability to trigger programmed cell death. This can be assessed by measuring the levels of key apoptosis-related proteins such as caspases, Bcl-2, and Bax, and by monitoring mitochondrial membrane potential. rsc.org
Enzyme Inhibition: Beyond kinases, other enzyme families could be relevant targets. Thiourea derivatives have shown activity as urease inhibitors, and the indazole scaffold could confer selectivity. nih.gov Inhibition of enzymes like cyclooxygenase-2 (COX-2) could impart anti-inflammatory properties. mdpi.com
DNA Interaction: Some nitrogen-containing heterocyclic compounds and those with nitro groups can interact with DNA, which could be a potential mechanism for anticancer activity. nih.gov
Table 2: Potential Biological Targets for Indazole-Thiourea Derivatives
| Target Class | Specific Examples | Associated Disease Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, FLT3, PLK4 | Cancer nih.govnih.govresearchgate.net |
| Apoptosis Pathway | Caspase-3, Bcl-2, Bax | Cancer rsc.org |
| Enzymes | Urease, Cyclooxygenase-2 (COX-2) | Infections, Inflammation nih.govmdpi.com |
| Other Receptors | Adenosine Receptors | Ischemia, Cancer, Asthma nih.gov |
Development of Hybrid Molecules and Prodrug Strategies
To enhance the therapeutic efficacy and overcome potential limitations of this compound, two key strategies can be employed: the creation of hybrid molecules and the development of prodrugs.
Hybrid Molecules: This approach involves covalently linking the thiourea-indazole scaffold to another distinct pharmacophore. The goal is to create a single molecule that can interact with multiple targets or to combine functionalities for a synergistic effect. researchgate.net For example, a hybrid with a known DNA-intercalating agent could create a dual-action anticancer drug. The design of conjugates with other heterocyclic systems like thiazole (B1198619) or triazole has been explored to generate potent cytotoxic agents. researchgate.netdaneshyari.com
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. mdpi.com This strategy is widely used to overcome pharmaceutical challenges such as poor water solubility, low permeability, or rapid metabolism. nih.govnih.gov For this compound, a prodrug could be designed by attaching a cleavable promoiety, such as a phosphate (B84403) ester, to one of the indazole nitrogens. This would increase water solubility, and the phosphate group would be cleaved by enzymes like alkaline phosphatases in the body to release the active drug. nih.gov This approach could significantly improve the compound's pharmacokinetic profile. nih.gov
Application in Chemical Probes and Biosensors
Beyond direct therapeutic use, potent and selective derivatives of this compound have the potential to be developed into valuable research tools.
Chemical Probes: A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. nih.govchemicalprobes.org If an analogue of this compound is found to be a highly potent and selective inhibitor of a particular target (e.g., a specific kinase), it can be modified with a reporter tag (like a fluorescent dye or biotin). Such a probe would allow researchers to visualize the target protein within cells, pull it down for further analysis, and study its role in health and disease. nih.gov
Biosensors: The unique chemical properties of the thiourea-indazole scaffold could be exploited in the development of novel biosensors. The thiourea group is known to bind to metal surfaces, such as gold. This property could be used to immobilize the molecule onto the surface of an electrochemical or optical biosensor to detect specific protein interactions. Furthermore, conducting polymers like polyaniline can serve as matrices for immobilizing biomolecules in biosensors, and the development of functionalized polymers incorporating the indazole-thiourea structure could lead to new sensor technologies. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Structure / Core |
|---|---|
| This compound | Indazole-Thiourea |
| 6-Bromoindazole | Indazole |
| 6-Aminoindazole | Indazole |
| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | Indazole-Urea |
| N-(1H-indazol-6-yl)benzenesulfonamide | Indazole |
| Thiazole | Heterocycle |
| 1,2,4-Triazole | Heterocycle |
| Guanidine | Functional Group |
| Polyaniline | Polymer |
Q & A
Q. Table 1: Thermal Decomposition Kinetics of this compound
| Heating Rate (°C/min) | (kJ/mol) | (s⁻¹) | |
|---|---|---|---|
| 5 | 120.3 | 1.2×10⁹ | 0.992 |
| 10 | 118.7 | 1.1×10⁹ | 0.985 |
Q. Table 2: Catalytic Performance in Asymmetric Aldol Reactions
| Catalyst Loading (mol%) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| 5 | CHCl₃ | 82 | 75 |
| 10 | Toluene | 90 | 88 |
| 15 | DCM | 85 | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
